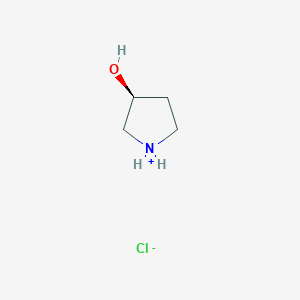

(3S)-pyrrolidin-1-ium-3-ol;chloride

Descripción

BenchChem offers high-quality (3S)-pyrrolidin-1-ium-3-ol;chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S)-pyrrolidin-1-ium-3-ol;chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(3S)-pyrrolidin-1-ium-3-ol;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c6-4-1-2-5-3-4;/h4-6H,1-3H2;1H/t4-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMSJEFZULFYTB-WCCKRBBISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[NH2+]CC1O.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[NH2+]C[C@H]1O.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Spectroscopic Characterization of (3S)-3-Hydroxypyrrolidinium Chloride: A Technical Guide for Chiral Validation

Introduction & Structural Significance

(3S)-3-Hydroxypyrrolidinium chloride (CAS: 122536-94-1), commonly referred to as (S)-3-pyrrolidinol hydrochloride, is a critical chiral building block in the synthesis of advanced active pharmaceutical ingredients (APIs), including carbapenem antibiotics and selective anticholinergic agents. The stereochemical integrity of this scaffold is paramount to the pharmacological efficacy of the downstream drug products.

Because the molecule exists as a highly polar, hydrophilic hydrochloride salt—featuring a protonated secondary amine (pyrrolidinium) and a secondary alcohol at the C3 position—its spectroscopic analysis requires specific methodological adaptations. The salt form significantly alters the electron density, solubility profile, and chemical shifts compared to its free base counterpart (). This whitepaper provides an in-depth, self-validating framework for the spectroscopic characterization (NMR, FT-IR, and HRMS) of this essential chiral intermediate.

Analytical Workflow & Experimental Causality

To ensure absolute confidence in structural and stereochemical assignments, a multi-modal spectroscopic approach is mandatory. Relying on a single technique introduces blind spots (e.g., NMR cannot easily detect trace inorganic salts, while MS cannot distinguish diastereomers without extensive fragmentation analysis).

Spectroscopic characterization workflow for chiral pyrrolidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Solvent Choice: As a hydrochloride salt, (3S)-3-hydroxypyrrolidinium chloride is insoluble in standard non-polar NMR solvents like CDCl₃. Deuterium oxide (D₂O) is the optimal solvent. However, utilizing D₂O causes the rapid exchange of the hydroxyl (-OH) and ammonium (-NH₂⁺) protons with deuterium, rendering them invisible in the ¹H NMR spectrum. While this simplifies the aliphatic region, it necessitates precise calibration using an internal standard such as TSP (trimethylsilylpropanoic acid) to prevent referencing errors against the shifting HOD peak ().

Table 1: ¹H NMR Spectral Data (400 MHz, D₂O)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Mechanistic Rationale |

| 4.50 – 4.60 | m | 1H | C3-H | Strongly deshielded by the adjacent electronegative oxygen atom. |

| 3.40 – 3.50 | m | 2H | C2-H, C5-H | Deshielded by the adjacent protonated nitrogen (NH₂⁺). |

| 3.20 – 3.35 | m | 2H | C2-H', C5-H' | Diastereotopic protons exhibiting distinct chemical environments (). |

| 2.20 – 2.35 | m | 1H | C4-H | Downfield shift due to spatial proximity to the C3 hydroxyl group. |

| 2.00 – 2.15 | m | 1H | C4-H' | Upfield diastereotopic partner. |

Table 2: ¹³C NMR Spectral Data (100 MHz, D₂O)

| Chemical Shift (ppm) | Assignment | Carbon Type |

| ~70.5 | C3 | Secondary alcohol carbon (CH-OH) |

| ~52.0 | C2 | Aliphatic carbon adjacent to N⁺ |

| ~44.5 | C5 | Aliphatic carbon adjacent to N⁺ |

| ~33.0 | C4 | Aliphatic methylene carbon |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups. The analysis is performed neat using Attenuated Total Reflectance (ATR). Causality of Technique: Traditional KBr pellet preparation is highly susceptible to moisture absorption, which masks the critical O-H and N-H stretch regions of this hygroscopic salt. ATR eliminates this variable.

Table 3: Key FT-IR Vibrational Modes (ATR, Solid State)

| Wavenumber (cm⁻¹) | Mode | Description |

| 3350 – 3200 | O-H stretch | Broad, strong peak indicating extensive intermolecular hydrogen bonding. |

| 2950 – 2850 | C-H stretch | Aliphatic ring C-H stretching. |

| 2800 – 2400 | N-H⁺ stretch | Multiple broad bands characteristic of amine hydrochloride salts. |

| 1080 – 1050 | C-O stretch | Strong, sharp peak confirming the secondary alcohol. |

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) is utilized in positive ion mode. In solution, the hydrochloride salt dissociates, allowing the detection of the protonated free base.

Table 4: HRMS (ESI-TOF) Data

| Ion Detected | m/z (Calculated) | m/z (Observed) | Relative Abundance |

| [M-Cl]⁺ (Free base + H⁺) | 88.0757 | 88.0761 | 100% (Base Peak) |

| [M-Cl - H₂O]⁺ | 70.0651 | 70.0655 | ~15% (Water loss fragment) |

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure trustworthiness and reproducibility, the following protocol incorporates internal validation loops designed to catch sample degradation or preparation errors before data acquisition ().

Step 1: Sample Preparation & Moisture Control

-

Dry the (3S)-3-hydroxypyrrolidinium chloride sample in a vacuum desiccator over P₂O₅ for 24 hours to remove trace hygroscopic water.

-

Validation Loop: Weigh the sample before and after desiccation. A weight loss of >1% indicates prior moisture contamination, which would artificially inflate the HOD peak in NMR and obscure the IR spectrum.

Step 2: NMR Acquisition

-

Dissolve 15 mg of the dried sample in 0.6 mL of D₂O containing 0.05% TSP (internal standard).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire ¹H NMR (16 scans, 10 s relaxation delay to ensure quantitative integration) and ¹³C NMR (1024 scans).

-

Validation Loop: Check the TSP peak at exactly 0.00 ppm. If the peak is broadened or asymmetric, it indicates poor magnetic shimming, and the acquisition must be aborted and repeated. Furthermore, the integration of the ¹H NMR must yield exactly 7 non-exchangeable protons.

Step 3: FT-IR Acquisition

-

Clean the diamond ATR crystal with isopropanol and acquire a background spectrum to ensure no residual contamination.

-

Place 2-3 mg of the solid sample directly onto the crystal and apply uniform pressure using the ATR anvil.

-

Acquire 32 scans at 4 cm⁻¹ resolution.

-

Validation Loop: Ensure the baseline is flat. A sloping baseline indicates poor crystal contact or insufficient pressure, requiring the sample to be reseated.

References

-

MDPI. "Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives." Molecules, MDPI. URL: [Link]

IUPAC name and CAS number for (S)-3-hydroxypyrrolidine hydrochloride

An In-depth Technical Guide to (S)-3-Hydroxypyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxypyrrolidine hydrochloride is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development. Its stereospecific structure, featuring a hydroxyl group on a pyrrolidine ring, makes it an indispensable intermediate for the synthesis of a variety of enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, synthesis methodologies, key applications in drug development, and critical quality control parameters, offering field-proven insights for professionals in the chemical and pharmaceutical sciences.

Chemical Identity and Core Properties

(S)-3-Hydroxypyrrolidine hydrochloride is a chiral organic compound frequently utilized for its stability and enhanced solubility in aqueous media, a direct result of its hydrochloride salt form.[1] The stereochemistry at the C-3 position is critical, as it dictates the biological activity of the downstream molecules synthesized from it.[1]

Nomenclature and Identifiers

A clear identification of this compound is crucial for regulatory and research purposes. Its standard identifiers are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | (3S)-pyrrolidin-3-ol;hydrochloride | [2] |

| CAS Number | 122536-94-1 | [1][2][3][4] |

| Molecular Formula | C4H10ClNO | [2][3][4] |

| Molecular Weight | 123.58 g/mol | [2][3][5] |

| Synonyms | S-(+)-3-Pyrrolidinol hydrochloride, (S)-PYRROLIDIN-3-OL HCL, (S)-3-hydroxypyrroL HCl | [1][3][4] |

| InChI Key | QPMSJEFZULFYTB-WCCKRBBISA-N | [2] |

Physicochemical Properties

The physical characteristics of (S)-3-hydroxypyrrolidine hydrochloride are essential for its handling, storage, and application in synthetic protocols.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder or solid | [1][3][4][5] |

| Melting Point | 104-107°C | [3][4] |

| Solubility | Soluble in water; sparingly soluble in DMSO; slightly soluble in methanol | [1][3][4][5] |

| Stability | Hygroscopic solid | [4] |

| Storage | Store in a cool, dry place under an inert atmosphere, away from moisture | [4][5] |

Synthesis and Manufacturing Insights

The industrial production of enantiomerically pure (S)-3-hydroxypyrrolidine hydrochloride is a significant challenge, requiring precise stereochemical control. The choice of synthesis route is driven by factors such as the availability and cost of starting materials, reaction yield, and scalability.

Key Synthetic Strategies

Two prevalent strategies involve either starting with a chiral precursor or inducing chirality through stereoselective reactions.

-

Chiral Pool Synthesis: This approach utilizes readily available, inexpensive chiral molecules as starting materials. A common precursor is L-malic acid.[4] Another patented method starts from optically pure 4-amino-(S)-2-hydroxybutyric acid, which undergoes a series of transformations including protection, reduction, deprotection, and cyclization to yield the target molecule.[6]

-

Stereochemical Inversion: A clever and widely used method involves the inversion of configuration of the more accessible (R)-enantiomer. A patent describes a process starting with (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine.[7] This precursor undergoes a Mitsunobu reaction with an acid (like benzoic acid), which proceeds with an inversion of the stereocenter to form the (S)-ester. Subsequent hydrolysis of the ester and removal of the Boc protecting group under acidic conditions yields the final (S)-3-hydroxypyrrolidine hydrochloride.[7] This causality—using a well-established reaction known for its stereospecificity—is key to ensuring high optical purity.

Example Protocol: Reduction Method

A documented synthesis involves the reduction of a chiral precursor followed by salt formation:

-

(3S)-N-benzyl-3-hydroxypyrrolidine-2,5-dione is placed in a high-pressure reactor with ethanol.[4]

-

10% Palladium on carbon is added as a catalyst.[4]

-

The system is pressurized with hydrogen gas (e.g., to 0.5 MPa) and heated (e.g., to 70°C) for several hours to effect the reduction.[4]

-

Upon reaction completion, the catalyst is filtered off, and the solvent is concentrated.[4]

-

The residue is dissolved in a suitable solvent like isopropanol, and concentrated hydrochloric acid is added dropwise to precipitate the hydrochloride salt.[4]

-

The resulting white solid is filtered and dried to yield (S)-3-pyrrolidinol hydrochloride with high purity and yield.[4]

Applications in Drug Development

The primary value of (S)-3-hydroxypyrrolidine hydrochloride lies in its role as a key intermediate for synthesizing complex APIs where specific stereochemistry is essential for therapeutic efficacy and safety.

It is a necessary raw material for several marketed drugs.[7][8] Its utility stems from the pyrrolidinol core, which can be further functionalized to build the final drug structure.

-

Darifenacin Hydrobromide: This medication is used to treat the symptoms of an overactive bladder.[3] (S)-3-hydroxypyrrolidine hydrochloride serves as a crucial building block in its multi-step synthesis.[3][8]

-

Barnidipine: A long-acting calcium channel blocker used for treating hypertension, barnidipine's synthesis also relies on this chiral intermediate.[7][8]

-

Asimadoline Hydrochloride: This compound has been investigated for the treatment of Irritable Bowel Syndrome (IBS).[1][4] (S)-3-hydroxypyrrolidine hydrochloride is a useful intermediate for its synthesis.[1][4]

Quality Control and Self-Validating Protocols

For use in pharmaceutical synthesis, the quality and purity of (S)-3-hydroxypyrrolidine hydrochloride are paramount.[3] A self-validating protocol for quality assessment must include multiple orthogonal analytical techniques to confirm both chemical and optical purity.

| Parameter | Typical Specification | Analytical Method | Rationale |

| Appearance | White to off-white solid | Visual Inspection | Provides a first-pass check for gross contamination or degradation. |

| Assay (Purity) | ≥97.0% (often >98%) | HPLC | Quantifies the main component and detects any chemical impurities.[3] |

| Optical Purity | >99% ee | Chiral HPLC or Polarimetry | Confirms the correct stereoisomer is present in high excess, which is critical for the final API's efficacy. |

| Specific Rotation | +6.8° to +8.0° (c=3.5, MeOH) | Polarimetry | A key physical constant that validates the enantiomeric identity and purity.[3][9] |

| Loss on Drying | ≤1.0% | Thermogravimetric Analysis (TGA) | Measures the content of water and other volatile impurities.[3] |

| Residue on Ignition | ≤0.5% | Sulfated Ash Test | Determines the content of inorganic impurities.[3] |

Conclusion

(S)-3-Hydroxypyrrolidine hydrochloride is more than a simple chemical intermediate; it is an enabling tool for the development of stereochemically complex pharmaceuticals. Its well-defined chemical and physical properties, coupled with established synthesis and purification protocols, make it a reliable and essential building block. For researchers and drug development professionals, a thorough understanding of its synthesis, applications, and quality attributes is fundamental to leveraging its full potential in creating next-generation therapeutics.

References

- (S)-3-Hydroxypyrrolidine Hydrochloride: A Comprehensive Overview. (2025, March 2). Ge-bio.com.

- (S)-3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 22309122. PubChem.

- (S)-3-Hydroxypyrrolidine hydrochloride | 122536-94-1. (2026, January 12). ChemicalBook.

- (S)-3-Hydroxypyrrolidine hydrochloride, 97% 5 g | Request for Quote. Thermo Scientific Chemicals.

- (S)-3-Hydroxypyrrolidine hydrochloride. Icem.com.

- Preparation method of (S)-3-hydroxypyrrolidine hydrochloride. Google Patents.

- CAS 122536-94-1: (S)-3-hydroxypyrrolidine hydrochloride. CymitQuimica.

- Synthetic method of optically pure (S)-3-hydroxypyrrolidine. Google Patents.

- (S)-3-Hydroxypyrrolidine hydrochloride (CAS No: 122536-94-1)

- (S)-3-hydroxypyrrolidine hydrochloride. (2024, April 9). ChemBK.

- (S)-3-Hydroxypyrrolidine hydrochloride | 122536-94-1. Sigma-Aldrich.

- (S)-3-Hydroxypyrrolidine hydrochloride, 97% 1 g | Buy Online. Thermo Scientific Chemicals.

Sources

- 1. CAS 122536-94-1: (S)-3-hydroxypyrrolidine hydrochloride [cymitquimica.com]

- 2. (S)-3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 22309122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. (S)-3-Hydroxypyrrolidine hydrochloride | 122536-94-1 [chemicalbook.com]

- 5. (S)-3-Hydroxypyrrolidine Hydrochloride, Affordable Price, High-Purity Pharmaceutical Intermediate [jigspharma.com]

- 6. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 7. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]

- 8. apicule.com [apicule.com]

- 9. (S)-3-Hydroxypyrrolidine hydrochloride, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

(S)-3-Hydroxypyrrolidine Hydrochloride: A Comprehensive Guide to Safe Handling, Storage, and Emergency Procedures

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a key chiral intermediate in modern pharmaceutical synthesis, (S)-3-hydroxypyrrolidine hydrochloride is a compound frequently encountered by researchers and drug development professionals.[1][2] Its utility in creating complex, biologically active molecules, such as Darifenacin hydrobromide and Asimadoline Hydrochloride, is well-established.[1][3] However, its safe and effective use hinges on a thorough understanding of its properties and associated hazards. This guide provides a field-proven perspective on the safe handling, storage, and emergency management of this valuable synthetic building block.

Physicochemical and Structural Identity

Understanding the fundamental properties of a chemical is the bedrock of its safe handling. (S)-3-hydroxypyrrolidine hydrochloride is a chiral organic compound typically supplied as a white to off-white crystalline solid.[3][4] The hydrochloride salt form enhances its stability and solubility in water, which improves its handling characteristics compared to the free base.[3]

Key physicochemical data are summarized below. It is important to note that slight variations in reported values, such as melting point, can occur between suppliers due to differences in purity and analytical methods.

| Property | Value | Source(s) |

| CAS Number | 122536-94-1 | [1][5][6] |

| Molecular Formula | C₄H₁₀ClNO | [1][4][7] |

| Molecular Weight | 123.58 g/mol | [4][5][7] |

| Appearance | White to off-white crystalline powder/solid | [1][3][4] |

| Melting Point | 104-107°C or 230-233°C (decomposes) | [1][4][8] |

| Boiling Point | 224.7°C at 760 mmHg | [1][2] |

| Solubility | Soluble in water. Sparingly in DMSO and slightly in methanol. | [1][3][4] |

| Flash Point | 105.8°C | [1][8] |

| Vapor Pressure | 0.018 mmHg at 25°C | [1][8] |

Hazard Identification and GHS Classification

(S)-3-hydroxypyrrolidine hydrochloride is classified as an irritant.[2] The primary routes of occupational exposure are inhalation of the powder, skin contact, and eye contact. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its potential hazards.

GHS Hazard Profile

| Classification | Hazard Statement | GHS Pictogram |

| Skin Corrosion / Irritation, Category 2 | H315: Causes skin irritation |

|

| Serious Eye Damage / Eye Irritation, Category 2A | H319: Causes serious eye irritation |

|

| Specific Target Organ Toxicity — Single Exposure, Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

|

| Acute Toxicity, Oral (Category 4) - As per some suppliers | H302: Harmful if swallowed |

|

The causality behind these classifications lies in the compound's chemical nature. As a hydrochloride salt, it can exhibit acidic properties upon dissolution, contributing to its irritant effects on mucous membranes and skin. The fine crystalline powder form can be easily aerosolized, leading to respiratory tract irritation upon inhalation.

Caption: GHS Hazard Profile and Routes of Exposure.

Standard Operating Procedure: Safe Handling and Use

A self-validating system for handling this compound involves a multi-layered approach, combining engineering controls, administrative procedures, and personal protective equipment. The following protocol outlines a robust methodology for weighing and preparing a solution.

Protocol: Weighing and Preparing a Solution

1. Pre-Operational Checks & Risk Assessment:

-

Verify Chemical Identity: Cross-reference the container label with the CAS number (122536-94-1) in your experimental plan.

-

Review Safety Data Sheet (SDS): Read the supplier-specific SDS, paying close attention to sections on hazards, PPE, and first aid.[3][5]

-

Engineering Control Verification: Confirm that the chemical fume hood has a valid certification and the airflow is functioning correctly. Ensure an eyewash station and safety shower are accessible and unobstructed.[10]

2. Engineering Controls & Work Area Setup:

-

Primary Containment: All handling of the solid compound must be performed within a certified chemical fume hood to mitigate inhalation exposure.[8][9]

-

Work Surface: Cover the work surface with absorbent, disposable bench paper. This contains minor spills and simplifies cleanup.

-

Equipment Preparation: Place a calibrated balance, weigh paper or boat, spatula, and appropriate glassware inside the fume hood.

3. Personal Protective Equipment (PPE) - The Last Line of Defense:

-

Eye Protection: Wear chemical safety goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[5][10] A face shield may be required for larger quantities or when there is a significant splash risk.

-

Hand Protection: Wear nitrile gloves. Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid contaminating your skin.[11] For extended operations, consider double-gloving.

-

Body Protection: A long-sleeved laboratory coat is mandatory.[5][12]

4. Step-by-Step Handling Procedure:

-

Carefully open the container inside the fume hood. Avoid creating airborne dust.

-

Using a clean spatula, transfer the desired amount of solid onto the weigh paper or into the weigh boat.

-

Once weighing is complete, securely close the primary container.

-

Carefully transfer the weighed solid into the designated solvent vessel.

-

Observe the dissolution process. If necessary, use a magnetic stirrer to aid dissolution.

5. Post-Operational Cleanup and Waste Disposal:

-

Wipe down the spatula and any surfaces inside the fume hood with a damp cloth or paper towel.

-

Dispose of all contaminated disposables (weigh paper, gloves, bench paper) into a designated, labeled solid chemical waste container.[11][13]

-

Wash all non-disposable glassware thoroughly.

-

Wash hands thoroughly with soap and water after removing gloves.[10]

Caption: Step-by-step workflow for safe handling.

Storage and Stability

The integrity and safety profile of (S)-3-hydroxypyrrolidine hydrochloride are maintained through proper storage.

-

Conditions: Store in a cool, dry, and well-ventilated area.[4][12][14] Keep away from direct sunlight and moisture.

-

Container: Keep the container tightly closed to prevent absorption of moisture.[10][12]

-

Incompatibilities: Although some sources state "none known," it is prudent to store it away from strong oxidizing agents and strong acids as a general best practice for amine salts.[5][12]

-

Stability: The compound is stable under recommended storage conditions.[4][5]

Emergency Procedures: A Validated Response Plan

In the event of an exposure or spill, a rapid and informed response is critical. All personnel must be familiar with these procedures and the location of safety equipment.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][12] Seek immediate medical attention.[10]

-

Skin Contact: Remove contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][12] If skin irritation occurs or persists, seek medical attention.[10]

-

Inhalation: Move the affected person to fresh air immediately.[5][12] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration (avoiding mouth-to-mouth).[9] Seek medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[5][9] Seek immediate medical attention.[14]

Accidental Release Measures (Spill Cleanup)

-

Small Spills:

-

Large Spills:

-

Evacuate the area.

-

Prevent entry of unnecessary personnel.

-

Contact your institution's Environmental Health & Safety (EHS) department immediately.

-

Caption: Decision workflow for emergency response.

Disposal Considerations

Chemical waste disposal must be conducted in accordance with local, state, and federal regulations.

-

Unused Product: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[11]

-

Contaminated Materials: Gloves, weigh paper, and other contaminated disposables should be collected in a sealed, properly labeled container and disposed of as chemical waste.[11] Do not dispose of this chemical down the drain or in regular trash.[13]

This guide provides a comprehensive framework for the safe handling of (S)-3-hydroxypyrrolidine hydrochloride. By integrating these principles of risk assessment, engineering controls, proper PPE usage, and emergency preparedness, researchers can confidently and safely utilize this important chiral building block in their work.

References

- (S)-3-Hydroxypyrrolidine Hydrochloride: A Comprehensive Overview. (2025, March 2). [Source Platform].

- (S)-3-Hydroxypyrrolidine hydrochloride. (n.d.). [Source Platform].

- (S)-3-Hydroxypyrrolidine hydrochloride - SAFETY DATA SHEET. (2024, March 6). [Source Platform].

-

PubChem. (S)-3-Hydroxypyrrolidine hydrochloride. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

NextSDS. (S)-3-Hydroxypyrrolidine hydrochloride — Chemical Substance Information. (n.d.). Retrieved from [Link]

-

ChemBK. (S)-3-Hydroxypyrrolidine. (2024, April 10). Retrieved from [Link]

-

British Pharmacopoeia. Safety data sheet. (2013, July 4). Retrieved from [Link]

-

[Supplier Name]. Safety data sheet. (n.d.). Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. wap.guidechem.com [wap.guidechem.com]

- 3. CAS 122536-94-1: (S)-3-hydroxypyrrolidine hydrochloride [cymitquimica.com]

- 4. (S)-3-Hydroxypyrrolidine Hydrochloride, Affordable Price, High-Purity Pharmaceutical Intermediate [jigspharma.com]

- 5. fishersci.at [fishersci.at]

- 6. nextsds.com [nextsds.com]

- 7. (S)-3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 22309122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. file.chemscene.com [file.chemscene.com]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. (S)-3-Hydroxypyrrolidine(100243-39-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 13. CPAchem.Web.Client [cpachem.com]

- 14. pharmacopoeia.com [pharmacopoeia.com]

Literature review of (3S)-pyrrolidin-1-ium-3-ol;chloride applications

An In-Depth Technical Guide to (3S)-Pyrrolidin-1-ium-3-ol Chloride in Pharmaceutical Development

Executive Summary

(3S)-pyrrolidin-1-ium-3-ol chloride (commonly referred to as (3S)-pyrrolidin-3-ol hydrochloride or (S)-3-hydroxypyrrolidine HCl; CAS: 122536-94-1) is a highly privileged chiral building block in modern medicinal chemistry[1][2]. Characterized by its rigid pyrrolidine heterocycle and a stereochemically defined hydroxyl group, this intermediate is foundational to the synthesis of several blockbuster active pharmaceutical ingredients (APIs)[3].

This whitepaper provides a comprehensive literature review and technical guide on the applications of (3S)-pyrrolidin-1-ium-3-ol chloride, focusing on its structural significance, its role in the synthesis of targeted therapies like Larotrectinib and Darifenacin, and validated experimental protocols for its incorporation into complex molecular architectures.

Chemical Profile & Structural Rationale

In drug design, the incorporation of a pyrrolidine ring introduces conformational restriction, which reduces the entropic penalty upon target binding. The (3S)-hydroxyl group serves as a critical hydrogen bond donor/acceptor, strictly orienting the molecule within deep enzymatic or receptor pockets.

Why the Chloride Salt? The free base, (3S)-pyrrolidin-3-ol, is a highly hygroscopic liquid prone to ambient oxidation and degradation. Supplying the compound as the hydrochloride salt ((3S)-pyrrolidin-1-ium-3-ol chloride) provides a stable, free-flowing crystalline powder (Melting Point: 104–107°C)[2][4]. This salt form allows for precise stoichiometric control during moisture-sensitive coupling reactions, provided an appropriate organic base (e.g., N,N-Diisopropylethylamine, DIEA) is used in situ to liberate the nucleophilic secondary amine.

Key Pharmaceutical Applications

The (3S)-pyrrolidin-3-ol moiety is a critical structural determinant in several approved therapeutics. Table 1 summarizes its primary applications.

Table 1: API Applications of (3S)-pyrrolidin-3-ol

| API Name | Therapeutic Area | Molecular Target | Role of (3S)-pyrrolidin-3-ol Moiety |

| Larotrectinib | Oncology (Tissue-agnostic) | Tropomyosin receptor kinase (TRK) | Forms a urea linkage; the (3S)-OH acts as a critical hydrogen bond donor in the ATP-binding pocket of TRK. |

| Darifenacin | Urology (Overactive Bladder) | Muscarinic M3 Receptor | Acts as the core scaffold; its stereocenter dictates the spatial arrangement of the diphenylacetamide group for receptor antagonism. |

| Barnidipine | Cardiology (Hypertension) | L-type Calcium Channels | Enhances vascular selectivity; the chiral pyrrolidine ring optimizes binding kinetics to the calcium channel alpha-1 subunit. |

Larotrectinib (Vitrakvi): Precision Oncology

Larotrectinib is a first-in-class, highly selective TRK inhibitor approved by the FDA for the treatment of solid tumors harboring NTRK gene fusions[5][6]. The chemical structure of Larotrectinib directly incorporates the (3S)-3-hydroxypyrrolidine moiety via a carboxamide (urea) linkage to a pyrazolo[1,5-a]pyrimidine core[7][8].

The (3S)-hydroxyl group is not merely a solubilizing appendage; it makes a highly specific hydrogen-bonding interaction with the hinge region of the TRK kinase domain, displacing water molecules and locking the drug into the ATP-binding site.

Figure 1: Mechanism of TRK inhibition by Larotrectinib, highlighting the interruption of oncogenic signaling.

Darifenacin & Barnidipine

In the synthesis of Darifenacin, (3S)-pyrrolidin-3-ol serves as a chiral pool starting material. While some synthetic routes utilize the (3R)-enantiomer and subject it to a Mitsunobu inversion (using diethyl azodicarboxylate and triphenylphosphine) to achieve the (3S) configuration, modern green-chemistry approaches utilize (3S)-pyrrolidin-1-ium-3-ol chloride directly via SN2 alkylation to avoid the ecological risks and poor atom economy of Mitsunobu reagents[9]. Similarly, in Barnidipine, the (3S)-pyrrolidin-3-ol core is esterified to form the active dihydropyridine calcium channel blocker[10].

Experimental Workflows & Protocols

The following section details the self-validating synthetic protocols for incorporating (3S)-pyrrolidin-1-ium-3-ol chloride into the Larotrectinib API framework.

Workflow Rationale: Urea Linkage Formation

To attach the (3S)-pyrrolidin-3-ol moiety to the primary amine of the pyrazolo[1,5-a]pyrimidine intermediate, a urea linkage must be formed. Direct phosgenation is hazardous. Instead, 1,1'-Carbonyldiimidazole (CDI) is used as a safer, highly efficient carbonyl surrogate[8]. The hydrochloride salt of the pyrrolidinol is neutralized in situ to prevent premature hydrolysis of the CDI-activated intermediate.

Figure 2: Synthetic workflow for Larotrectinib Sulfate utilizing (3S)-pyrrolidin-1-ium-3-ol chloride.

Protocol 1: Synthesis of Larotrectinib Free Base[8][12]

Objective: Condensation of the amine precursor with (3S)-pyrrolidin-3-ol to form the carboxamide.

-

Activation: Dissolve the amine precursor (e.g., 5-[2(R)-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-amine) (1.0 eq) in anhydrous dichloromethane ( CH2Cl2 ) under an inert nitrogen atmosphere.

-

Carbonyl Insertion: Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) portion-wise at 0°C. Stir the mixture at room temperature for 2 hours until the active acylimidazole intermediate is fully formed (monitor via LC-MS).

-

Amine Liberation: In a separate flask, suspend (3S)-pyrrolidin-1-ium-3-ol chloride (1.5 eq) in CH2Cl2 and add N,N-Diisopropylethylamine (DIEA) (2.0 eq) to liberate the free base.

-

Condensation: Add the liberated (3S)-pyrrolidin-3-ol solution dropwise to the activated intermediate at 0°C.

-

Completion & Workup: Stir the reaction at room temperature for 12 hours. Quench with saturated aqueous NaHCO3 , extract with CH2Cl2 , dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Purify via flash chromatography to yield Larotrectinib free base.

Protocol 2: API Salt Formation (Larotrectinib Sulfate)[7][12][13]

Objective: Conversion of the free base to the highly bioavailable, amorphous sulfate salt.

-

Dissolution: To a solution of Larotrectinib free base (9.40 g, 21.94 mmol) in Methanol (220 mL) at ambient temperature, establish rapid mechanical stirring.

-

Acid Addition: Slowly add a precisely titrated solution of sulfuric acid ( H2SO4 ) in Methanol (0.1 M, 219.4 mL, 21.94 mmol) dropwise to maintain a 1:1 stoichiometric ratio.

-

Maturation: Stir the resulting solution for exactly 30 minutes at ambient temperature. Causality note: Prolonged stirring in acidic methanol can lead to unwanted etherification of the (3S)-hydroxyl group.

-

Isolation: Concentrate the reaction mixture via rotary evaporation to near dryness.

-

Drying: Subject the residue to a high vacuum (0.1 mbar) for 48 hours to remove residual solvent trapped in the matrix, providing the amorphous form of Larotrectinib sulfate (Yield: ~98.4%). LCMS (apci m/z 429.1, M+H).

Conclusion

The utility of (3S)-pyrrolidin-1-ium-3-ol chloride extends far beyond simple structural scaffolding. Its stereochemically rigid framework and hydrogen-bonding capabilities make it an indispensable pharmacophoric unit in modern drug discovery, directly enabling the efficacy of targeted therapies like Larotrectinib. By utilizing the chloride salt, chemists can bypass the instability of the free amine, ensuring high-yielding, scalable, and reproducible syntheses of complex APIs.

References

-

Apicule - (S)-3-Hydroxypyrrolidine hydrochloride (CAS No: 122536-94-1) API Intermediate Manufacturers. Available at:[Link]

-

U.S. Food and Drug Administration (FDA) - Larotrectinib (LOXO-101) Approval Documents & Clinical Review. Available at:[Link]

-

New Drug Approvals - Larotrectinib Synthesis and Patent Review. Available at:[Link]

-

McGraw Hill Medical (Goodman & Gilman's) - Annual FDA Approvals: Larotrectinib Pharmacological Class. Available at:[Link]

-

ResearchGate - Synthesis and Characterization of Impurities of Barnidipine Hydrochloride. Available at:[Link]

- Google Patents (WO2009125426A2) - Novel Process for the Preparation of Darifenacin Hydrobromide.

-

Portico / Clarivate Analytics - Larotrectinib sulfate. Tropomyosin-related kinase (Trk) inhibitor. Available at: [Link]

Sources

- 1. Organic chloride salts | Fisher Scientific [fishersci.com]

- 2. (S)-3-Hydroxypyrrolidine hydrochloride, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. apicule.com [apicule.com]

- 4. nbinno.com [nbinno.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. Portico [access.portico.org]

- 9. WO2009125426A2 - NOVEL PROCESS FOR THE PREPARATION OF (3SM-[2-(2 J-DIHYDRO-5- BENZOFURANYLÏETHYL]-α.α -DIPHENYL-3-PYRROLIDINEACETAMIDE HYDROBROMIDE - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

Application Notes & Protocols: The Utility of (3S)-Pyrrolidin-1-ium-3-ol;chloride in Modern Asymmetric Synthesis

Introduction: Beyond Proline - The Rise of Functionalized Organocatalysts

The field of asymmetric organocatalysis has revolutionized the synthesis of chiral molecules, offering a robust alternative to traditional metal-based and enzymatic catalysis.[1] At the heart of this revolution lies L-proline, a simple amino acid that demonstrated a remarkable ability to catalyze carbon-carbon bond-forming reactions with high stereocontrol.[2] The power of proline stems from its bifunctional nature: a secondary amine to engage in enamine or iminium catalysis and a carboxylic acid to activate the electrophile through hydrogen bonding.[1][3]

Building upon this foundational principle, researchers have developed a vast arsenal of proline derivatives to enhance reactivity, broaden substrate scope, and improve stereoselectivity.[4][5] This guide focuses on a particularly effective and accessible derivative: (3S)-pyrrolidin-1-ium-3-ol;chloride (also known as (3S)-pyrrolidin-3-ol hydrochloride). This catalyst retains the core pyrrolidine scaffold necessary for enamine formation while replacing the carboxylic acid with a hydroxyl group. The protonated amine (pyrrolidinium) and the hydroxyl group work in concert to form a chiral hydrogen-bonding network that effectively organizes the transition state, leading to high levels of asymmetric induction.[6][7]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of this catalyst. We will delve into the mechanistic underpinnings of its catalytic activity and provide detailed, field-proven protocols for its use in key asymmetric transformations.

The Mechanistic Core: Enamine Catalysis and Stereochemical Control

The primary catalytic pathway for (3S)-pyrrolidin-3-ol hydrochloride in reactions involving carbonyl donors (e.g., ketones, aldehydes) is the enamine cycle.[1][8] Understanding this cycle is critical to appreciating the source of stereoselectivity and for troubleshooting experimental outcomes.

The Catalytic Cycle Explained:

-

Enamine Formation: The catalytic cycle begins with the reaction between the secondary amine of the pyrrolidine catalyst and a carbonyl donor (e.g., acetone, cyclohexanone). This condensation reaction, which liberates one molecule of water, forms a chiral enamine intermediate.[8] This is often the rate-limiting step.

-

Electrophile Activation & C-C Bond Formation: The catalyst, now in its protonated (pyrrolidinium) form, along with the hydroxyl group, acts as a hydrogen-bond donor. This bifunctional system coordinates with the electrophile (e.g., an aldehyde), increasing its reactivity and holding it in a fixed orientation.[3][9] The nucleophilic enamine then attacks one specific face (e.g., the Re-face) of the activated aldehyde. This facial bias is dictated by the catalyst's absolute stereochemistry, which creates a sterically constrained transition state that favors one approach over the other.

-

Iminium Hydrolysis & Catalyst Regeneration: The resulting intermediate, an iminium ion, is then hydrolyzed by the water molecule produced in the first step. This breaks the C-N bond, releasing the chiral product and regenerating the protonated catalyst, allowing it to re-enter the catalytic cycle.

This dual-activation model, where the catalyst simultaneously activates the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding), is the cornerstone of its high efficiency and stereoselectivity.[3]

Sources

- 1. sciforum.net [sciforum.net]

- 2. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. A Pathway for Aldol Additions Catalyzed by l-Hydroxyproline-Peptides via a β-Hydroxyketone Hemiaminal Intermediate [mdpi.com]

- 9. kochi.repo.nii.ac.jp [kochi.repo.nii.ac.jp]

Application Note: (3S)-Pyrrolidin-1-ium-3-ol Chloride as a Chiral Building Block in Drug Discovery

Executive Summary

(3S)-pyrrolidin-1-ium-3-ol chloride—widely known as (S)-3-pyrrolidinol hydrochloride (CAS: 122536-94-1)—is a highly versatile chiral building block utilized extensively in medicinal chemistry and drug discovery. Featuring a rigid five-membered pyrrolidine ring and a stereochemically defined hydroxyl group at the C3 position, this compound serves as a foundational scaffold for designing highly selective receptor antagonists, calcium channel blockers, and enzyme inhibitors.

This application note provides a comprehensive technical guide on the physicochemical rationale for utilizing the hydrochloride salt, its strategic applications in synthesizing blockbuster therapeutics, and field-proven experimental protocols for its functionalization.

Physicochemical Profiling & Rationale for Salt Selection

In synthetic workflows, the choice of physical form dictates both the stability of the reagent and the reproducibility of the reaction. The free base of (S)-3-pyrrolidinol is a pale yellow, highly hygroscopic liquid that is susceptible to oxidative degradation upon prolonged exposure to air.

The Causality of Salt Selection: Converting the free base into the hydrochloride salt yields a highly stable, white crystalline solid. This transformation is critical for three reasons:

-

Oxidation Prevention: Protonation of the secondary amine prevents unwanted oxidative side reactions and degradation during long-term storage.

-

Stoichiometric Precision: The solid crystalline form (melting point 104–107 °C) allows for precise gravimetric weighing, which is essential for calculating exact equivalents in sensitive catalytic cross-couplings or alkylations[1].

-

Solubility Tuning: The chloride salt exhibits excellent solubility in water and polar protic solvents (e.g., methanol), while remaining sparingly soluble in non-polar organics, allowing for easy purification via solvent extraction[1].

Quantitative Data Summary

| Property / Reaction Parameter | Value / Condition |

| Chemical Formula | C₄H₁₀ClNO |

| Molecular Weight | 123.58 g/mol |

| Melting Point | 104–107 °C |

| Appearance | White crystalline powder |

| Solubility Profile | Soluble in H₂O; slightly in MeOH; sparingly in DMSO |

| Typical N-Alkylation Yield | 75–85% (using DIPEA/MeCN at 80 °C) |

| Typical Mitsunobu Yield | 70–80% (using PPh₃/DEAD in THF at RT) |

Strategic Applications in Medicinal Chemistry

The stereochemistry of the C3-hydroxyl group is non-negotiable for the pharmacological efficacy of several major drugs. The (S)-enantiomer specifically dictates the spatial orientation required for optimal hydrogen bonding within target receptor pockets.

-

Darifenacin Hydrobromide: A selective M3 muscarinic receptor antagonist prescribed for overactive bladder (OAB). The (S)-pyrrolidinol moiety ensures selective binding to the M3 receptor over M1/M2 subtypes, drastically reducing cardiovascular and central nervous system side effects[1],[2].

-

Barnidipine: A long-acting dihydropyridine calcium channel blocker used as an antihypertensive. The chiral pyrrolidine ring is essential for its high vascular selectivity and strong, sustained action[2].

Fig 1: Workflow for the synthesis of Darifenacin utilizing (3S)-pyrrolidin-1-ium-3-ol chloride.

Experimental Methodologies & Protocols

Protocol A: Chemoselective N-Alkylation

To build complex drug scaffolds like Darifenacin, the secondary amine of the pyrrolidine ring must be selectively alkylated without triggering elimination at the C3-hydroxyl group.

Causality & Design: Because the starting material is a hydrochloride salt, an acid scavenger is mandatory. N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) are utilized because they effectively neutralize the HCl to liberate the nucleophilic free amine in situ, while their steric bulk (in the case of DIPEA) or insolubility in certain organics (in the case of K₂CO₃) prevents them from interfering with the primary Sₙ2 alkylation event[3].

Step-by-Step Procedure:

-

Preparation: Suspend (3S)-pyrrolidin-1-ium-3-ol chloride (1.0 eq) in anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF) under a nitrogen atmosphere.

-

Base Addition: Add DIPEA (2.5 eq) dropwise at room temperature. Stir for 15 minutes to ensure complete liberation of the free base.

-

Electrophile Addition: Slowly add the desired alkyl halide (1.1 eq) to the mixture.

-

Heating: Elevate the reaction temperature to 80 °C and reflux for 4–12 hours. Monitor progression via TLC or LC-MS[3].

-

Workup (Self-Validating System): Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3x). The basic wash ensures that any unreacted acid byproducts and excess DIPEA salts remain in the aqueous phase.

-

Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the N-alkylated (S)-pyrrolidinol derivative.

Protocol B: Stereochemical Inversion via Mitsunobu Reaction

In scenarios where the (R)-enantiomer is required for a specific structure-activity relationship (SAR) study, but the (S)-enantiomer is more economically viable, the Mitsunobu reaction is deployed to achieve a complete Walden inversion of the C3 stereocenter[2],[4].

Causality & Design: The secondary hydroxyl group is a poor leaving group. By treating it with Triphenylphosphine (PPh₃) and Diethyl azodicarboxylate (DEAD), the hydroxyl is converted into an activated phosphonium intermediate. This sets the stage for a clean Sₙ2 displacement by a carboxylic acid nucleophile, resulting in 100% inversion of stereochemistry[4]. Prior to this reaction, the amine must be protected (e.g., as an N-Boc derivative) to prevent intramolecular cyclization or unwanted N-phosphonium adducts.

Step-by-Step Procedure:

-

Protection: Convert (3S)-pyrrolidin-1-ium-3-ol chloride to N-Boc-(3S)-pyrrolidin-3-ol using Boc-anhydride and triethylamine.

-

Activation: Dissolve the N-Boc protected intermediate (1.0 eq), PPh₃ (1.5 eq), and the desired carboxylic acid (1.2 eq) in anhydrous THF at 0 °C under argon.

-

DEAD Addition: Slowly add DEAD (1.5 eq) dropwise to control the exothermic formation of the betaine intermediate.

-

Inversion: Allow the reaction to warm to room temperature and stir for 12 hours.

-

Workup: Concentrate the mixture in vacuo. To remove the triphenylphosphine oxide (TPPO) byproduct, triturate the crude residue with cold diethyl ether; the TPPO will precipitate and can be filtered off.

-

Deprotection: Hydrolyze the resulting ester under basic conditions (e.g., 3M NaOH in Methanol) to yield the configurationally inverted (3R)-pyrrolidinol[2].

Fig 2: Mitsunobu reaction mechanism demonstrating complete stereochemical inversion.

References

-

(S)-3-Hydroxypyrrolidine Hydrochloride: A Comprehensive Overview Source: NBInno URL:[Link]

- CN105646321A - Preparation method of (S)

- WO2010094643A1 - Quinoline derivatives and their uses for rhinitis and urticaria Source: Google Patents URL

-

Transition Metal-Catalyzed Couplings & Nucleophilic Substitution Reactions Source: Chemie Brunschwig URL:[Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]

- 3. WO2010094643A1 - Quinoline derivatives and their uses for rhinitis and urticaria - Google Patents [patents.google.com]

- 4. chemie-brunschwig.ch [chemie-brunschwig.ch]

Protocol for N-Functionalization of (3S)-Pyrrolidin-1-ium-3-ol Chloride: Strategies for Chemoselective Amine Derivatization

Executive Summary & Scientific Rationale

(3S)-Pyrrolidin-1-ium-3-ol chloride—commonly known as (S)-3-pyrrolidinol hydrochloride—is a highly versatile chiral building block utilized extensively in the synthesis of pharmaceuticals, including PROTAC linkers, muscarinic receptor antagonists, and antiviral agents[1].

Causality in Substrate Selection: Free pyrrolidinols are prone to oxidation and are notoriously difficult to handle as they often present as hygroscopic oils. Utilizing the hydrochloride salt provides a stable, free-flowing crystalline solid. However, to functionalize the nitrogen, the free base must be generated in situ using a mild, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N).

Chemoselectivity (N- vs. O-Functionalization): The core challenge in derivatizing this molecule is distinguishing between the secondary amine and the secondary alcohol. Fortunately, the nitrogen lone pair is significantly more nucleophilic than the oxygen lone pair. This kinetic advantage allows for selective N-derivatization without the need for prior O-protection, provided that electrophile stoichiometry and temperature are strictly controlled.

Protocol 1: N-Boc Protection (Carbamate Formation)

N-Boc protection is frequently employed as a first step in synthesizing complex antiviral agents to mask the amine while subsequent Mitsunobu reactions or cross-couplings are performed on the hydroxyl group[1]. The structural properties and stability of the resulting tert-butyl (3S)-3-hydroxypyrrolidine-1-carboxylate are well documented[2].

Mechanistic Insight: Di-tert-butyl dicarbonate (Boc₂O) reacts chemoselectively with the amine. The reaction is typically run in a biphasic system or a monophasic polar aprotic solvent (e.g., dichloromethane) at 0 °C to suppress any potential O-acylation.

Step-by-Step Methodology

-

Free Base Liberation: Suspend (3S)-pyrrolidin-1-ium-3-ol chloride (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere. Cool the suspension to 0 °C using an ice bath.

-

Base Addition: Add Et₃N (1.2 equiv, 12 mmol) dropwise. The suspension will gradually clear as the free base is liberated. Stir for 15 minutes.

-

Electrophile Addition: Dissolve Boc₂O (1.05 equiv, 10.5 mmol) in a minimal amount of DCM and add it dropwise to the reaction mixture at 0 °C.

-

Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Self-Validation: Monitor reaction completion via TLC (Stain with Ninhydrin; the primary amine starting material will appear as a dark spot, while the Boc-protected product will not stain strongly without heating).

-

Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

Caption: Mechanistic workflow for the N-Boc protection of (3S)-pyrrolidin-1-ium-3-ol chloride.

Protocol 2: Reductive Amination (N-Alkylation)

Reductive amination is a robust method for introducing alkyl groups, often utilized in medicinal chemistry to build libraries of LOXL2 inhibitors[3].

Mechanistic Insight: The reaction proceeds via the condensation of the amine with an aldehyde/ketone to form a hemiaminal, which dehydrates to an iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent because it is mild and selectively reduces the iminium ion over the starting carbonyl compound. The intrinsic mild acidity of the hydrochloride salt substrate actually facilitates iminium ion formation, meaning only 1.0 equivalent of DIPEA is needed to initiate the equilibrium.

Step-by-Step Methodology

-

Imine Formation: To a solution of (3S)-pyrrolidin-1-ium-3-ol chloride (1.0 equiv, 5 mmol) and the target aldehyde (1.0 equiv, 5 mmol) in 1,2-dichloroethane (DCE, 0.2 M), add DIPEA (1.0 equiv, 5 mmol). Stir at room temperature for 1 hour to allow iminium ion formation.

-

Reduction: Add NaBH(OAc)₃ (1.5 equiv, 7.5 mmol) portion-wise to the reaction mixture.

-

Reaction Propagation: Stir the mixture at room temperature for 12–16 hours under a nitrogen atmosphere. Self-Validation: LC-MS is ideal here to confirm the disappearance of the iminium intermediate and the formation of the N-alkylated mass.

-

Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (gas evolution will occur). Extract with ethyl acetate (3 × 15 mL). Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (DCM/MeOH gradient).

Caption: Reaction pathway for the reductive amination of (3S)-pyrrolidin-1-ium-3-ol chloride.

Protocol 3: N-Acylation (Amide Formation)

Mechanistic Insight: Reacting the pyrrolidinol with acid chlorides or activated carboxylic acids (using HATU/EDC) requires careful stoichiometric control. Hyper-activated systems or the use of strong nucleophilic catalysts like DMAP must be strictly avoided, as they will catalyze unwanted O-acylation (esterification) of the secondary alcohol.

Step-by-Step Methodology

-

Activation: In a separate flask, dissolve the carboxylic acid (1.0 equiv, 5 mmol) and HATU (1.1 equiv, 5.5 mmol) in anhydrous DMF (0.1 M). Add DIPEA (1.5 equiv, 7.5 mmol) and stir for 15 minutes to form the active ester.

-

Coupling: Add (3S)-pyrrolidin-1-ium-3-ol chloride (1.0 equiv, 5 mmol) followed by an additional portion of DIPEA (1.0 equiv, 5 mmol) to neutralize the hydrochloride salt.

-

Reaction Propagation: Stir at room temperature for 4 hours. Self-Validation: The reaction mixture should turn from pale yellow to a deeper amber. TLC (UV active if the acid contains a chromophore) will confirm product formation.

-

Workup: Dilute with a large volume of ethyl acetate (50 mL) and wash extensively with 5% aqueous LiCl (3 × 20 mL) to remove DMF. Dry the organic layer, concentrate, and purify via flash chromatography.

Quantitative Data Summary

The following table summarizes the optimized parameters and expected outcomes for the three N-functionalization protocols:

| Protocol | Reagents | Base | Solvent | Temp | Typical Yield | Chemoselectivity Profile |

| N-Boc Protection | Boc₂O (1.05 eq) | Et₃N (1.2 eq) | DCM | 0 °C to RT | 85–95% | Excellent (Strictly N-selective) |

| Reductive Amination | Aldehyde (1.0 eq), NaBH(OAc)₃ (1.5 eq) | DIPEA (1.0 eq) | DCE | RT | 70–90% | Excellent (N over O) |

| N-Acylation | RCOOH (1.0 eq), HATU (1.1 eq) | DIPEA (2.5 eq total) | DMF | RT | 75–85% | Moderate to Good (Requires strict stoichiometric control; avoid DMAP) |

References

-

[1] Title: Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication Source: MDPI (Molecules) URL:[Link]

-

[3] Title: Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

-

[2] Title: tert-Butyl (3S)-3-hydroxypyrrolidine-1-carboxylate | CID 854055 Source: PubChem URL:[Link]

Sources

- 1. Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication [mdpi.com]

- 2. tert-Butyl (3S)-3-hydroxypyrrolidine-1-carboxylate | C9H17NO3 | CID 854055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Application Note: Precision Asymmetric Synthesis via Chiral Pyrrolidine Organocatalysis

Executive Summary & Industrial Context

For researchers and drug development professionals, the synthesis of enantiopure building blocks is a critical bottleneck. Historically, asymmetric catalysis relied heavily on transition-metal complexes, which introduce downstream challenges regarding trace metal contamination in Active Pharmaceutical Ingredients (APIs). The advent of secondary amine organocatalysis—specifically utilizing chiral pyrrolidine derivatives—has revolutionized this landscape. By leveraging small, metal-free organic molecules to drive highly stereoselective transformations, chemists can achieve exceptional enantiomeric excesses (e.e.) while streamlining purification protocols.

This application note provides an in-depth technical guide to utilizing chiral pyrrolidines (such as L-proline and Jørgensen-Hayashi catalysts) in asymmetric synthesis. It dissects the underlying mechanistic causality, presents comparative efficacy data, and establishes a self-validating experimental protocol for the asymmetric Michael addition.

Mechanistic Foundations: Enamine and Iminium Activation

The catalytic prowess of chiral pyrrolidines stems from their ability to reversibly form covalent intermediates with carbonyl substrates. The structural rigidity of the five-membered pyrrolidine ring, combined with strategic steric bulk (e.g., diarylcarbinol groups), dictates the facial approach of incoming reagents .

The catalysis operates via two primary, complementary activation modes:

-

Enamine Activation (HOMO Raising): The secondary amine condenses with an enolizable aldehyde or ketone to form an enamine. This raises the Highest Occupied Molecular Orbital (HOMO) of the substrate, rendering the α -carbon highly nucleophilic. The bulky substituents on the pyrrolidine ring effectively shield one face of the enamine, ensuring that electrophiles (such as nitroolefins) attack from the opposite, unhindered face [[1]]([Link]).

-

Iminium Activation (LUMO Lowering): When the pyrrolidine condenses with an α,β -unsaturated carbonyl, it forms an iminium ion. This lowers the Lowest Unoccupied Molecular Orbital (LUMO), activating the β -carbon toward nucleophilic attack (e.g., conjugate additions).

Mechanistic divergence in pyrrolidine organocatalysis: Enamine vs. Iminium activation.

Catalyst Selection & Comparative Efficacy

While L-proline is the progenitor of this field, its application is often limited by poor solubility in organic solvents and moderate enantioselectivity in certain reactions. To overcome this, the Jørgensen-Hayashi catalysts (diarylprolinol silyl ethers) were developed.

Causality in Catalyst Design: Unprotected diarylprolinols often react with aldehydes to form stable, unreactive N,O-acetals, which traps the catalyst in a resting state and drastically slows down the reaction. By masking the hydroxyl group as a bulky silyl ether (e.g., TMS or TBS), the formation of the N,O-acetal is sterically and electronically prohibited. This forces the equilibrium toward the highly reactive enamine intermediate .

Quantitative Performance Summary

| Catalyst System | Substrates | Activation Mode | Yield (%) | d.r. (syn:anti) | e.e. (%) |

| L-Proline (10 mol%) | Ketone + Nitroolefin | Enamine | 75 - 85 | ~ 80:20 | 70 - 80 |

| Diarylprolinol Silyl Ether (10 mol%) | Aldehyde + Nitroolefin | Enamine | 85 - 95 | > 95:5 | 98 - 99 |

| Diarylprolinol Silyl Ether + BzOH (3 mol%) | Aldehyde + Nitroolefin (on water) | Enamine | 85 | 94:6 | 98 |

| Jørgensen-Hayashi + Acid Additive | α,β -Unsat. Aldehyde + Nucleophile | Iminium | 80 - 90 | N/A | > 95 |

Data aggregated from benchmark asymmetric Michael additions , .

Self-Validating Experimental Protocol: Asymmetric Michael Addition

This protocol details the synthesis of highly functionalized γ -nitroaldehydes using a Jørgensen-Hayashi catalyst. The workflow is designed as a self-validating system, incorporating specific analytical checkpoints to ensure reaction fidelity.

Reagents and Materials

-

Catalyst: (S)- α , α -diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (10 mol%)

-

Co-catalyst: Benzoic acid (BzOH) or p-nitrophenol (10 mol%)

-

Substrates: trans- β -Nitrostyrene (1.0 equiv), Aliphatic Aldehyde (1.5 equiv)

-

Solvent: Toluene (Anhydrous) or pure Water (for biphasic "on water" conditions ).

Step-by-Step Methodology & Causality

Step 1: Catalyst Pre-Activation Dissolve the nitroolefin (1.0 mmol) and the chiral catalyst (0.1 mmol) in 2.0 mL of toluene in a dry vial. Add benzoic acid (0.1 mmol).

-

Causality: The acid additive is strictly required to facilitate the protonation of the intermediate iminium ion formed post-C-C bond formation. Without the acid, the hydrolysis step becomes the rate-limiting bottleneck, leading to poor catalyst turnover .

Step 2: Substrate Introduction Cool the reaction mixture to 0 °C. Add the aliphatic aldehyde (1.5 mmol) dropwise over 5 minutes.

-

Causality: Using an excess of aldehyde compensates for any minor losses due to parasitic self-aldol condensation. Conducting the addition at 0 °C maximizes the rigidity of the transition state, ensuring optimal diastereo- and enantiocontrol.

Step 3: Reaction Monitoring (Self-Validation Checkpoint) Stir the mixture at 0 °C. Monitor the reaction progress via TLC (Hexanes/EtOAc 4:1) and HPLC.

-

Validation Metric: The reaction is deemed complete only when the strongly UV-active nitroolefin spot ( Rf≈0.7 ) completely disappears, typically within 12–24 hours. If the nitroolefin persists, verify the integrity of the silyl ether on the catalyst via LC-MS, as premature desilylation halts the catalytic cycle.

Step 4: Quench and Extraction Quench the reaction by adding 2.0 mL of saturated aqueous NH4Cl . Extract the aqueous layer with EtOAc (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

Step 5: Purification and Final Validation Purify the crude residue via flash column chromatography. Determine the diastereomeric ratio (d.r.) via 1H NMR of the crude mixture (comparing the syn/anti α -proton signals) and the enantiomeric excess (e.e.) via chiral stationary phase HPLC.

Step-by-step workflow for the pyrrolidine-catalyzed asymmetric Michael addition.

Applications in Drug Development

The methodologies outlined above are not mere academic exercises; they are directly translatable to pharmaceutical manufacturing. For example, the organocatalytic cascade conjugate addition-aldol reaction utilizing these chiral pyrrolidines enables the single-step synthesis of highly functionalized chiral pyrrolizines bearing three consecutive stereocenters . Pyrrolizine scaffolds are potent cytostatic agents and critical precursors for antiviral and antitumor drug development. By utilizing organocatalysis, drug development professionals can rapidly generate complex, enantiopure libraries of these compounds while entirely bypassing the regulatory hurdles associated with transition metal clearance.

References

-

Zheng, Z., Perkins, B. L., & Ni, B. (2010). Diarylprolinol Silyl Ether Salts as New, Efficient, Water-Soluble, and Recyclable Organocatalysts for the Asymmetric Michael Addition on Water. Journal of the American Chemical Society, 132(1), 50-51. URL:[Link]

-

Hayashi, Y. (2022). Discussion Addendum for: Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses, 99, 68-78. URL:[Link]

-

Reyes, E., et al. (2010). Organocatalytic Asymmetric Synthesis of Chiral Pyrrolizines by Cascade Conjugate Addition−Aldol Reactions. Organic Letters, 12(20), 4596–4599. URL:[Link]

-

Molecules Editorial / PMC (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central (PMC). URL:[Link]

Sources

Advanced Photoredox Catalysis Protocols for the Late-Stage Functionalization of Agrochemical Scaffolds

Introduction: The Paradigm Shift in Agrochemical Synthesis

The development of novel agrochemicals is increasingly challenged by the rapid emergence of pest resistance and stringent environmental regulations. To circumvent these hurdles, modern pesticide design heavily relies on the "magic fluoro" effect—where the strategic incorporation of fluorine atoms, particularly trifluoromethyl ( CF3 ) groups, dramatically enhances a molecule's lipophilicity, cuticular penetration, and metabolic stability against cytochrome P450 enzymes.

Historically, incorporating CF3 groups required de novo synthesis using hazardous reagents under harsh conditions. However, the advent of Photoredox Catalysis has revolutionized this approach, enabling the Late-Stage Functionalization (LSF) of complex, biologically active scaffolds [1]. By utilizing low-energy visible light to generate highly reactive radical intermediates under mild conditions, chemists can rapidly diversify lead compounds without rebuilding the entire molecular architecture [2].

Mechanistic Causality: Why Photoredox Catalysis?

The power of photoredox catalysis in LSF lies in its ability to decouple the generation of reactive intermediates from the thermal constraints of traditional cross-coupling.

-

Single Electron Transfer (SET): Visible light excitation of a photocatalyst (e.g., Iridium/Ruthenium complexes or organic dyes) generates a long-lived triplet excited state. This state is both a strong oxidant and a strong reductant. For example, the highly oxidizing excited state of Ir[dF(CF3)ppy]2(dtbbpy)PF6 easily oxidizes bench-stable reagents like sodium trifluoromethanesulfinate (Langlois reagent) via SET to generate CF3 radicals.

-

Hydrogen Atom Transfer (HAT): For unactivated aliphatic C–H bonds, photoredox catalysts can be paired with HAT co-catalysts to abstract specific hydrogen atoms, enabling precise functionalization dictated by bond dissociation energies and steric environments [3].

-

Causality of Catalyst Selection: The choice of Ir[dF(CF3)ppy]2(dtbbpy)PF6 over standard Ru(bpy)32+ is deliberate. The electron-withdrawing fluorine atoms on the phenylpyridine ligands lower the energy of the HOMO, dramatically increasing the oxidation potential of the excited state ( E1/2∗III/II≈+1.21 V vs SCE), which is strictly required to oxidize the Langlois reagent.

Photoredox catalytic cycle for the late-stage trifluoromethylation of heterocyclic scaffolds.

Application Note 1: Batch Late-Stage Trifluoromethylation of Pyrazole Scaffolds

Pyrazoles are ubiquitous in modern agrochemicals (e.g., fluxapyroxad, fipronil). This protocol details the direct C-H trifluoromethylation of a complex pyrazole intermediate.

Self-Validating Protocol Design

This protocol is engineered as a self-validating system using quantitative 19F NMR. Because the starting Langlois reagent has a distinct fluorine chemical shift ( δ≈−87 ppm) compared to the aryl- CF3 product ( δ≈−60 to −63 ppm), tracking the integration ratio between these two peaks provides an absolute, internal-standard-free metric of reaction conversion.

Step-by-Step Methodology

-

Reagent Assembly: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the pyrazole substrate (0.5 mmol, 1.0 equiv), CF3SO2Na (Langlois reagent, 1.5 mmol, 3.0 equiv), K2S2O8 (1.0 mmol, 2.0 equiv), and Ir[dF(CF3)ppy]2(dtbbpy)PF6 (2 mol%).

-

Solvent Addition: Add 5.0 mL of a degassed Acetonitrile/Water mixture (3:1 v/v). Causality: Water is crucial to solubilize the inorganic persulfate oxidant and the Langlois reagent, while acetonitrile dissolves the organic substrate and photocatalyst.

-

Rigorous Degassing (Critical Step): Perform three consecutive freeze-pump-thaw cycles. Causality: Molecular oxygen ( O2 ) is a potent triplet quencher. If present, it will rapidly deactivate the *Ir(III) excited state back to the ground state, completely shutting down the radical generation cycle.

-

Irradiation: Backfill the tube with Argon. Irradiate the mixture using a 450 nm blue LED array (30 W) placed 5 cm from the tube. Use a cooling fan to maintain ambient temperature (25 °C). Causality: High-power LEDs generate significant heat. Maintaining ambient temperature prevents the thermal decomposition of sensitive agrochemical functional groups.

-

In-Process Validation: After 4 hours, extract a 50 µL aliquot via syringe under positive Argon pressure. Dilute with CD3CN , filter through a micro-silica plug, and acquire a 19F NMR spectrum. The reaction is deemed complete when the −87 ppm peak is fully depleted.

-

Workup: Quench the reaction with saturated aqueous NaHCO3 , extract with EtOAc ( 3×10 mL), dry over Na2SO4 , and purify via flash chromatography.

Quantitative Data: Optimization of Reaction Conditions

Table 1: Impact of catalyst and light source on the late-stage trifluoromethylation yield of a model pyrazole agrochemical.

| Entry | Photocatalyst (2 mol%) | Light Source | Oxidant | Yield (%) | Regioselectivity (C4:C5) |

| 1 | Ru(bpy)3Cl2 | 450 nm LED | K2S2O8 | 12% | 95:5 |

| 2 | Eosin Y (Organic Dye) | 530 nm LED | K2S2O8 | 45% | 90:10 |

| 3 | Ir(ppy)3 | 450 nm LED | K2S2O8 | 68% | 95:5 |

| 4 | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | 450 nm LED | K2S2O8 | 94% | >99:1 |

| 5 | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | None (Dark) | K2S2O8 | 0% | N/A |

Application Note 2: Continuous-Flow Photochemical Synthesis for Scale-Up

While batch photochemistry is excellent for discovery, it scales poorly due to the Beer-Lambert Law . In a large batch reactor, light intensity drops exponentially as it penetrates the solution, leaving the center of the reactor dark. Continuous flow microreactors solve this by utilizing narrow-diameter tubing, ensuring a massive surface-area-to-volume ratio and uniform photon flux across the entire reaction mixture [4].

Workflow for photoredox late-stage functionalization from batch to continuous flow.

Step-by-Step Methodology (Flow Scale-Up)

-

System Priming: Prime a 10 mL volume flow reactor constructed from 1/16" OD Perfluoroalkoxy alkane (PFA) capillary tubing with degassed MeCN. Causality: PFA is chosen over standard PTFE because it is highly transparent to visible light and chemically inert to radical species.

-

Reagent Injection: Prepare a single homogeneous stock solution containing the substrate, Langlois reagent, photocatalyst, and a soluble organic oxidant (e.g., tetrabutylammonium persulfate to prevent reactor clogging).

-

Flow Parameters: Use a high-precision syringe pump to inject the mixture at a flow rate of 0.5 mL/min. This dictates a precise residence time of 20 minutes inside the irradiated zone. Causality: The uniform irradiation in flow reduces the required reaction time from 12 hours (in batch) to 20 minutes, drastically suppressing over-oxidation and degradation side reactions [5].

-

Steady-State Collection: Direct the output stream into a collection flask pre-loaded with aqueous sodium thiosulfate ( Na2S2O3 ) to immediately quench any unreacted oxidants.

-

Validation: Utilize an in-line UV-Vis flow cell to monitor the steady-state absorbance of the product stream, ensuring the reaction remains at >95% conversion throughout the run.

References

-

Photocatalytic Late-Stage C–H Functionalization Source: Chemical Reviews (ACS Publications) URL:[Link]

-

Late-Stage Functionalization of Biologically Active Heterocycles Through Photoredox Catalysis Source: Angewandte Chemie International Edition URL:[Link]

-

A General Strategy for Aliphatic C–H Functionalization Enabled by Organic Photoredox Catalysis Source: Journal of the American Chemical Society URL:[Link]

-

Continuous Flow α-Trifluoromethylation of Ketones by Metal-Free Visible Light Photoredox Catalysis Source: Organic Letters (ACS Publications) URL:[Link]

-

Dual Cobalt/Photoredox Catalysis for the Synthesis of α,β-Unsaturated γ-Lactams and α-Enaminones Source: Organic Letters (ACS Publications) URL:[Link]

Application Note: Stereoselective Synthesis Using Evans Chiral Oxazolidinone Auxiliaries

Executive Summary

The predictable control of stereocenters remains one of the most critical challenges in the synthesis of complex active pharmaceutical ingredients (APIs) and natural products, such as polyketides and macrolides. The Evans chiral auxiliary—specifically, oxazolidinones derived from naturally occurring amino acids like L-valine or L-phenylalanine—provides a highly reliable, substrate-directed method for asymmetric induction. By temporarily attaching this chiral moiety to a substrate, chemists can dictate the stereochemical outcome of enolate alkylations and aldol additions with exceptional diastereomeric excess (>95% de).

This application note details the mechanistic rationale, experimental workflows, and self-validating protocols for utilizing Evans oxazolidinones in stereoselective carbon-carbon bond-forming reactions.

Mechanistic Principles & Causality

The efficacy of the Evans auxiliary relies on rigid conformational control during the transition state. The workflow follows a distinct cycle: attachment of the auxiliary, enolization, stereoselective reaction, and non-destructive cleavage to yield the enantioenriched product and recover the auxiliary[1].

Fig 1. The Evans Chiral Auxiliary Synthetic Cycle.

The Evans Aldol Reaction

The Evans aldol addition is performed under kinetically controlled conditions to selectively yield the Z-enolate, which subsequently reacts with aldehydes to produce syn-aldol products[2]. The use of dialkylboron triflates (e.g., Bu2BOTf ) and a tertiary amine (e.g., i−Pr2NEt ) is critical. Boron-oxygen bonds are significantly shorter than lithium-oxygen bonds, resulting in a highly compact, rigid transition state.

The transition state is best described by the Zimmerman-Traxler model, where the boron atom chelates both the enolate and aldehyde oxygens in a six-membered chair conformation[2],[1]. To minimize dipole repulsion between the imide and enolate carbonyls, the oxazolidinone ring rotates such that its bulky substituent (e.g., an isopropyl or benzyl group) sterically shields one face of the enolate. Consequently, the incoming aldehyde is forced to approach from the opposite, unhindered face, dictating the syn-stereochemistry[1].

Fig 2. Mechanistic Pathway of the Evans Syn-Aldol Addition.

Diastereoselective Alkylation

For asymmetric alkylation, the N-acyl oxazolidinone is deprotonated using strong, non-nucleophilic bases like NaHMDS or LDA[3],[4]. The alkali metal coordinates to both the enolate oxygen and the oxazolidinone carbonyl, locking the molecule into a rigid Z-enolate geometry. Similar to the aldol reaction, the chiral substituent blocks one face, forcing the electrophile (e.g., an alkyl halide) to attack from the less hindered trajectory, yielding the α -alkylated product with high stereofidelity[4].

Reaction Parameters and Stereochemical Outcomes

By modifying the Lewis acid and base combinations, the enolate geometry and transition state can be altered to access different stereoisomers.

Table 1: Comparison of Enolate Generation and Stereochemical Outcomes

| Reaction Type | Reagents | Enolate Geometry | Transition State Model | Major Diastereomer |

| Evans Aldol | Bu2BOTf , DIPEA | Z-Enolate | Zimmerman-Traxler (6-membered) | Syn-Aldol (Evans) |

| Non-Evans Aldol | TiCl4 , (-)-Sparteine | Z-Enolate | Open / Chelation-controlled | Syn-Aldol (Non-Evans) |